molecular formula C16H12FN3O2S B2595385 N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide CAS No. 878700-31-3

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide

Cat. No.: B2595385
CAS No.: 878700-31-3
M. Wt: 329.35
InChI Key: ZDEXKVLHYIOBHQ-UHFFFAOYSA-N
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Description

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide typically involves the reaction of 2-fluorobenzoic acid with 2-amino-6-acetamidobenzothiazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to anti-cancer effects. Additionally, its anti-inflammatory properties may be attributed to the inhibition of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-acetamido-1,3-benzothiazol-6-yl)benzamide
  • N-(2-acetamido-1,3-benzothiazol-6-yl)-3,5-dinitrobenzamide
  • N-(2-acetamido-1,3-benzothiazol-6-yl)-4-chlorobenzamide

Uniqueness

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for medicinal chemistry research.

Properties

IUPAC Name

N-(2-acetamido-1,3-benzothiazol-6-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2S/c1-9(21)18-16-20-13-7-6-10(8-14(13)23-16)19-15(22)11-4-2-3-5-12(11)17/h2-8H,1H3,(H,19,22)(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDEXKVLHYIOBHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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